N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a tetrahydropyrimidine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxybenzaldehyde with methylbenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological pathways.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-ethoxyphenyl)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-16-10-6-14(7-11-16)22-18(24)17-12-21-20(26)23(19(17)25)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
IIGHONAQFKIVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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